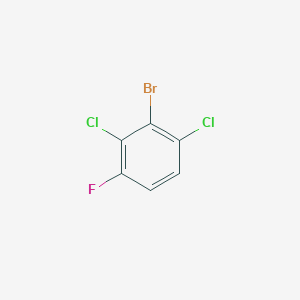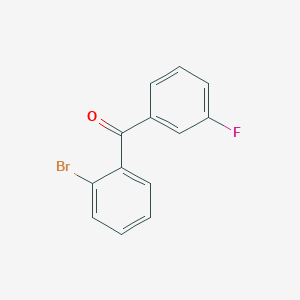![molecular formula C15H10F6N2S B1288397 1,3-ビス[4-(トリフルオロメチル)フェニル]チオ尿素 CAS No. 1744-07-6](/img/structure/B1288397.png)
1,3-ビス[4-(トリフルオロメチル)フェニル]チオ尿素
概要
説明
1,3-Bis[4-(trifluoromethyl)phenyl]thiourea is an organic compound with the molecular formula C15H10F6N2S. It is known for its unique chemical structure, which includes two trifluoromethyl groups attached to phenyl rings, linked by a thiourea moiety. This compound is a white crystalline solid that is soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane .
科学的研究の応用
1,3-Bis[4-(trifluoromethyl)phenyl]thiourea has several applications in scientific research, including:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
作用機序
Target of Action
It is known that thiourea derivatives can target various enzymes and receptors in the body .
Mode of Action
1,3-Bis[4-(trifluoromethyl)phenyl]thiourea is a type of thiourea derivative. Thiourea derivatives are known for their ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding . This property allows them to act as effective organocatalysts in various chemical reactions .
Biochemical Pathways
As a thiourea derivative, it is known to participate in various organic transformations .
Result of Action
It is known to be used extensively in promoting organic transformations .
Action Environment
It is known that the compound is a solid at room temperature and has a relatively high stability .
生化学分析
Biochemical Properties
1,3-Bis[4-(trifluoromethyl)phenyl]thiourea plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect biochemical pathways. For instance, it has been observed to interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to their inhibition . This interaction is crucial as it can influence neurotransmission and other biochemical processes.
Cellular Effects
The effects of 1,3-Bis[4-(trifluoromethyl)phenyl]thiourea on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to impact the activity of certain signaling pathways, which can lead to changes in gene expression and metabolic processes . These effects are essential for understanding how the compound can be used in therapeutic applications or as a biochemical tool.
Molecular Mechanism
At the molecular level, 1,3-Bis[4-(trifluoromethyl)phenyl]thiourea exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly targeting enzymes like AChE and BuChE . The compound binds to the active site of these enzymes, preventing their normal function and leading to altered biochemical pathways. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 1,3-Bis[4-(trifluoromethyl)phenyl]thiourea in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but its effects can change over time. Studies have shown that prolonged exposure to the compound can lead to degradation and reduced efficacy . Additionally, long-term studies in vitro and in vivo have indicated potential changes in cellular function and metabolism .
Dosage Effects in Animal Models
The effects of 1,3-Bis[4-(trifluoromethyl)phenyl]thiourea vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Studies have shown that there is a threshold dosage beyond which the compound’s effects become detrimental. It is essential to determine the optimal dosage for therapeutic applications to avoid potential toxicity.
Metabolic Pathways
1,3-Bis[4-(trifluoromethyl)phenyl]thiourea is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism . Understanding these metabolic pathways is crucial for determining the compound’s potential therapeutic applications and its impact on cellular function.
Transport and Distribution
The transport and distribution of 1,3-Bis[4-(trifluoromethyl)phenyl]thiourea within cells and tissues are essential for understanding its overall effects. The compound is transported through specific transporters and binding proteins, which influence its localization and accumulation within cells . These interactions are crucial for determining the compound’s efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 1,3-Bis[4-(trifluoromethyl)phenyl]thiourea plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is essential for understanding how the compound exerts its effects at the cellular level and its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Bis[4-(trifluoromethyl)phenyl]thiourea can be synthesized through the reaction of diphenylthiourea with trifluorotoluene under acidic conditions . The reaction typically involves the following steps:
Starting Materials: Diphenylthiourea and trifluorotoluene.
Reaction Conditions: Acidic medium, often using hydrochloric acid or sulfuric acid as the catalyst.
Procedure: The reactants are mixed and heated to facilitate the reaction, resulting in the formation of 1,3-Bis[4-(trifluoromethyl)phenyl]thiourea.
Industrial Production Methods
Industrial production methods for 1,3-Bis[4-(trifluoromethyl)phenyl]thiourea are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Large-scale reactors are used to mix and heat the reactants.
Purification: The product is purified through recrystallization or other separation techniques to achieve the desired purity level.
化学反応の分析
Types of Reactions
1,3-Bis[4-(trifluoromethyl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted phenyl derivatives.
類似化合物との比較
1,3-Bis[4-(trifluoromethyl)phenyl]thiourea is unique due to its trifluoromethyl groups, which enhance its chemical stability and reactivity. Similar compounds include:
N,N’-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Known for its strong hydrogen-bonding capabilities.
1-(4-Trifluoromethylphenyl)biguanide hydrochloride: Another compound with trifluoromethyl groups, used in different applications.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Used in the synthesis of various organic compounds.
These compounds share some structural similarities but differ in their specific applications and reactivity profiles.
特性
IUPAC Name |
1,3-bis[4-(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F6N2S/c16-14(17,18)9-1-5-11(6-2-9)22-13(24)23-12-7-3-10(4-8-12)15(19,20)21/h1-8H,(H2,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYZUZQRUYXHCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=S)NC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599478 | |
| Record name | N,N'-Bis[4-(trifluoromethyl)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1744-07-6 | |
| Record name | N,N'-Bis[4-(trifluoromethyl)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


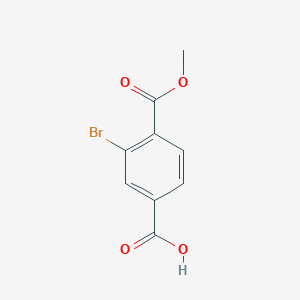
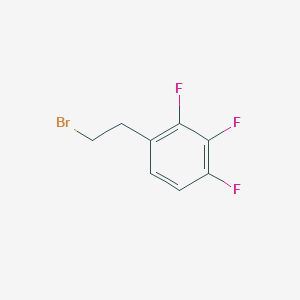
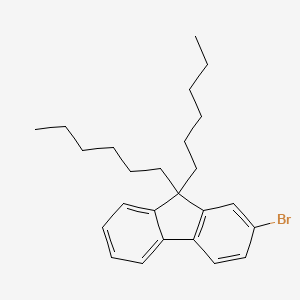
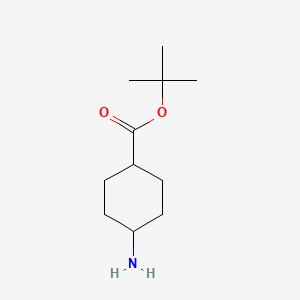
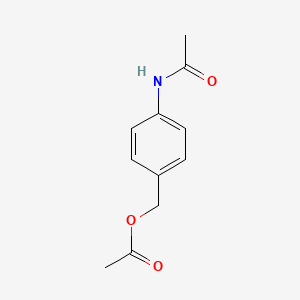

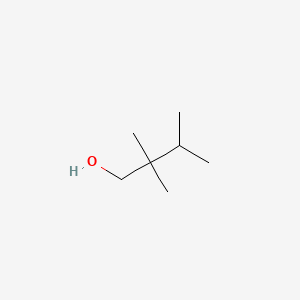

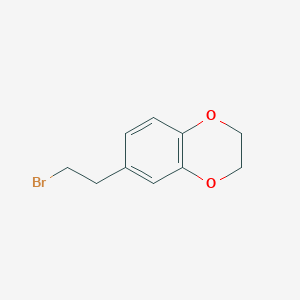


![1-Azaspiro[4.4]nonane](/img/structure/B1288362.png)
